

The Role of SR140333B in Substance P-Mediated Signaling: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SR140333B

Cat. No.: B170404

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Substance P and the Neurokinin-1 Receptor

Substance P (SP) is an eleven-amino-acid neuropeptide belonging to the tachykinin family.^[1] It is widely distributed throughout the central and peripheral nervous systems and plays a crucial role in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and smooth muscle contraction.^{[2][3]} Substance P exerts its biological effects primarily through the activation of the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).^{[3][4]} The interaction between Substance P and the NK1 receptor has been implicated in the pathogenesis of numerous inflammatory diseases, making it a significant target for therapeutic intervention.^{[5][6]}

Upon binding of Substance P, the NK1 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. A primary pathway involves the coupling to Gαq/11, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Another significant downstream pathway activated by NK1 receptor stimulation is the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) 1/2 pathway. The activation of these signaling pathways ultimately mediates the diverse cellular responses to Substance P.

SR140333B: A Potent and Selective NK1 Receptor Antagonist

SR140333B is a potent, selective, and non-peptide competitive antagonist of the NK1 receptor. [7] Its high affinity and specificity for the NK1 receptor make it an invaluable tool for elucidating the physiological and pathological roles of Substance P-mediated signaling. By competitively inhibiting the binding of Substance P to the NK1 receptor, **SR140333B** effectively blocks the initiation of downstream signaling cascades, thereby preventing the cellular and physiological effects of Substance P. [7][8]

Mechanism of Action

As a competitive antagonist, **SR140333B** binds to the same site on the NK1 receptor as Substance P but does not activate the receptor. This reversible binding of **SR140333B** prevents Substance P from accessing its binding site, thus inhibiting receptor activation. The antagonistic effect of **SR140333B** can be surmounted by increasing the concentration of the agonist, Substance P, a hallmark of competitive antagonism.

Data Presentation: Quantitative Analysis of SR140333B Activity

The potency and selectivity of **SR140333B** have been characterized through various in vitro and in vivo studies. The following table summarizes key quantitative data, providing a comparative overview of its binding affinity and functional antagonism.

Parameter	Species/Cell Line	Value	Reference(s)
Binding Affinity (Ki)	Human (U373MG cells)	0.74 nM	[8][9]
Inhibitory Concentration (IC50)	Human (U373MG cells) - Inhibition of [Sar9, Met(O2)11]-SP-induced inositol phosphate formation	1.6 nM	[8][9]
	Human (U373MG cells) - Inhibition of [Sar9, Met(O2)11]-SP-induced taurine release	1.8 nM	[8]
	Human (U373MG cells) - Inhibition of [Sar9, Met(O2)11]-SP-induced c-fos expression	1.1 nM	[8]
	Human (U373MG cells) - Inhibition of [Sar9, Met(O2)11]-SP-evoked outward current	1.3 nM	[8][9]
Functional Antagonism (pKb)	Rat Colon	9.2	[10]
In Vivo Efficacy (ED50)	Rat - Inhibition of plasma extravasation	7 µg/kg i.v.	[7]
	Rat - Blockade of nociceptive stimulation-induced activation of thalamic neurons	0.2 µg/kg i.v.	[7]

Guinea Pig - Inhibition of bronchoconstriction	42 µg/kg i.v.	[7]
Dog - Antagonism of hypotension	3 µg/kg i.v.	[7]

Selectivity: **SR140333B** demonstrates high selectivity for the NK1 receptor over other tachykinin receptors, namely the NK2 and NK3 receptors. Studies have shown that up to a concentration of 1 µM, **SR140333B** has no effect in bioassays for NK2 and NK3 receptors.[\[7\]](#)

Experimental Protocols

Radioligand Binding Assay for NK1 Receptor

This protocol is designed to determine the binding affinity of **SR140333B** for the NK1 receptor through competitive inhibition of a radiolabeled Substance P analog.

Materials:

- Cell membranes expressing the NK1 receptor (e.g., from U373MG cells)
- Radioligand: [¹²⁵I]Bolton-Hunter labeled Substance P
- **SR140333B**
- Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
- Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
- Glass fiber filters
- Scintillation counter

Procedure:

- Prepare serial dilutions of **SR140333B** in assay buffer.

- In a microplate, add the cell membrane preparation, the radioligand at a concentration close to its K_d , and varying concentrations of **SR140333B** or vehicle.
- To determine non-specific binding, a separate set of wells should contain the cell membrane preparation, radioligand, and a high concentration of unlabeled Substance P.
- Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the **SR140333B** concentration and fit the data using a non-linear regression model to determine the IC_{50} value.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Substance P-Induced Calcium Mobilization Assay

This assay measures the ability of **SR140333B** to inhibit Substance P-induced increases in intracellular calcium concentration.

Materials:

- Cells expressing the NK1 receptor (e.g., CHO-K1 or HEK293 cells)
- Substance P
- **SR140333B**

- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
- Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- Fluorescence plate reader with automated injection capabilities

Procedure:

- Seed the NK1R-expressing cells in a black-walled, clear-bottom microplate and allow them to adhere overnight.
- Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
- Wash the cells with assay buffer to remove excess dye.
- Pre-incubate the cells with varying concentrations of **SR140333B** or vehicle for a defined period (e.g., 15-30 minutes).
- Measure the baseline fluorescence using the plate reader.
- Inject a fixed concentration of Substance P (typically the EC80) into the wells and immediately begin recording the fluorescence intensity over time.
- The change in fluorescence intensity reflects the change in intracellular calcium concentration.
- Determine the inhibitory effect of **SR140333B** by comparing the calcium response in the presence and absence of the antagonist.
- Plot the percentage of inhibition against the logarithm of the **SR140333B** concentration and fit the data to determine the IC50 value.

Western Blot Analysis of ERK1/2 Phosphorylation

This protocol assesses the inhibitory effect of **SR140333B** on Substance P-induced phosphorylation of ERK1/2.

Materials:

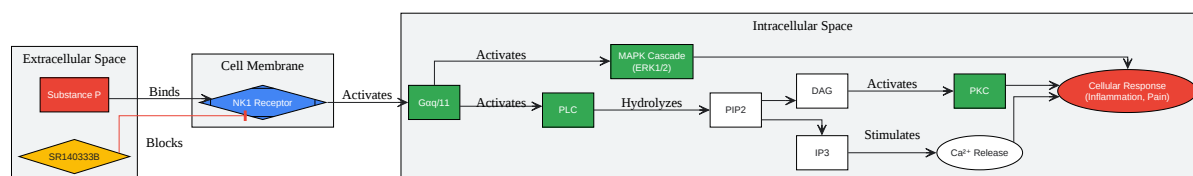
- Cells expressing the NK1 receptor
- Substance P
- **SR140333B**
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed cells and grow to near confluency. Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
- Pre-treat the cells with various concentrations of **SR140333B** or vehicle for a specified time.
- Stimulate the cells with Substance P for a time known to induce maximal ERK phosphorylation (e.g., 5-15 minutes).
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.

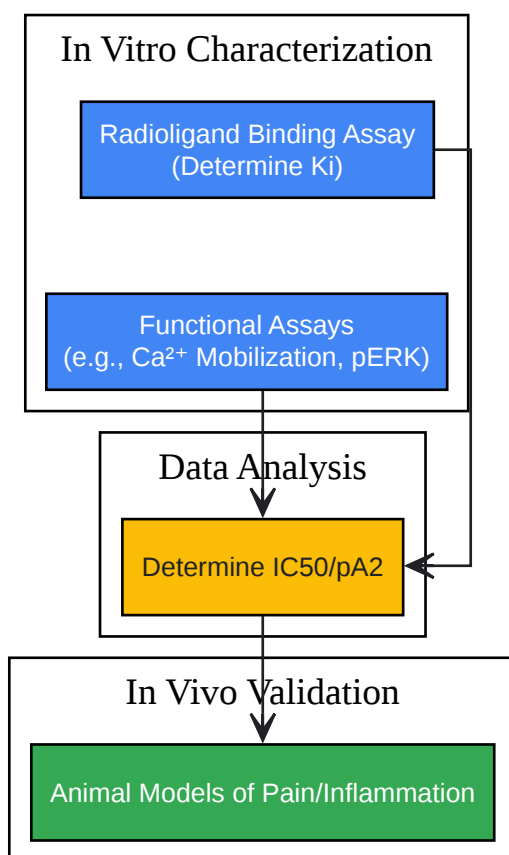
- Determine the protein concentration of each lysate.
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the chemiluminescent signal using an imaging system.
- To normalize for protein loading, strip the membrane and re-probe with the anti-total-ERK1/2 antibody.
- Quantify the band intensities and express the level of ERK phosphorylation as the ratio of phospho-ERK to total-ERK.

Visualizations



[Click to download full resolution via product page](#)

Caption: Substance P Signaling Pathway and Inhibition by **SR140333B**.



[Click to download full resolution via product page](#)

Caption: General Experimental Workflow for NK1 Antagonist Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Substance P Products: R&D Systems [rndsystems.com]
- 2. SR140333, a substance P receptor antagonist, influences morphological and motor changes in rat experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System

- PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Efficacy and Clinical Safety of Various Analgesic Combinations for Post-Operative Pain after Third Molar Surgery: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo biological activities of SR140333, a novel potent non-peptide tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SR 140333, a novel, selective, and potent nonpeptide antagonist of the NK1 tachykinin receptor: characterization on the U373MG cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. Potent NK1 antagonism by SR-140333 reduces rat colonic secretory response to immunocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of SR140333B in Substance P-Mediated Signaling: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b170404#sr140333b-s-role-in-substance-p-mediated-signaling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com